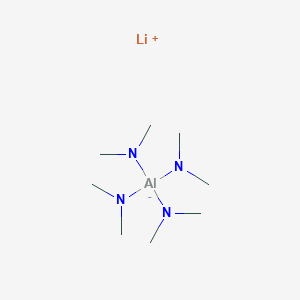
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester, also known as Clomeleon, is a synthetic fluorescent protein that is widely used in scientific research. Clomeleon is a molecular probe that can be used to monitor the intracellular calcium concentration in living cells.
Mechanism Of Action
The mechanism of action of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester involves the use of fluorescence resonance energy transfer (FRET). FRET is a phenomenon that occurs when two fluorophores are in close proximity to each other. When the donor fluorophore (GFP) is excited by light, it transfers its energy to the acceptor fluorophore (YFP), which emits light at a different wavelength. The efficiency of FRET depends on the distance between the two fluorophores, which is determined by the intracellular calcium concentration. When the calcium concentration is low, the two fluorophores are far apart, and FRET is minimal. When the calcium concentration is high, the two fluorophores are close together, and FRET is maximal.
Biochemical And Physiological Effects
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester has been shown to have minimal biochemical and physiological effects on living cells. It does not interfere with the normal function of calcium signaling pathways, and it does not affect cell viability or morphology. However, it is important to note that Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is a synthetic molecule, and it may interact with other molecules in unpredictable ways.
Advantages And Limitations For Lab Experiments
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester has several advantages for lab experiments. It is a non-invasive tool that can be used to monitor calcium signaling in living cells without disrupting normal cellular processes. It is also highly sensitive, and can detect changes in calcium concentration in real time. However, there are also some limitations to using Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester. It requires specialized equipment and expertise to use, and it can be expensive to produce and maintain. Additionally, it is not suitable for all types of experiments, and it may not be able to detect subtle changes in calcium signaling.
Future Directions
There are several future directions for research on Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester. One area of interest is the development of new bifunctional linkers that can be used to monitor other intracellular signaling pathways, such as cAMP or IP3. Another area of interest is the development of new fluorescent proteins that can be used as donor or acceptor fluorophores. Finally, there is a need for further research on the limitations of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester, and the development of new techniques for monitoring calcium signaling in living cells.
Synthesis Methods
The synthesis of Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester involves the use of a bifunctional linker, which is used to attach two different fluorescent proteins to the same molecule. The linker is composed of two parts: a peptide sequence that binds to the calcium ion, and a flexible spacer that separates the two fluorescent proteins. The two fluorescent proteins used in Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester are green fluorescent protein (GFP) and yellow fluorescent protein (YFP). The GFP is used as a donor fluorophore, while the YFP is used as an acceptor fluorophore.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is widely used in scientific research to monitor the intracellular calcium concentration in living cells. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester is a powerful tool that can be used to study the dynamics of calcium signaling in living cells. It can be used to study the effects of drugs and other compounds on calcium signaling, as well as the role of calcium signaling in disease.
properties
CAS RN |
122277-25-2 |
|---|---|
Product Name |
Benzoic acid, 2-((aminocarbonyl)oxy)-5-chloro-, 3-methylphenyl ester |
Molecular Formula |
C15H12ClNO4 |
Molecular Weight |
305.71 g/mol |
IUPAC Name |
(3-methylphenyl) 2-carbamoyloxy-5-chlorobenzoate |
InChI |
InChI=1S/C15H12ClNO4/c1-9-3-2-4-11(7-9)20-14(18)12-8-10(16)5-6-13(12)21-15(17)19/h2-8H,1H3,(H2,17,19) |
InChI Key |
BKUIJBRIBDXWMR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Cl)OC(=O)N |
Other CAS RN |
122277-25-2 |
synonyms |
(3-methylphenyl) 2-carbamoyloxy-5-chloro-benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6-trihydroxy-3-methyl-5-[(3S)-3-methylpentanoyl]benzaldehyde](/img/structure/B45144.png)







![4-[(Pyrrolidin-3-yl)oxy]benzonitrile](/img/structure/B45160.png)



